molecular formula C18H16BrNO3 B4761499 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone

4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4761499
M. Wt: 374.2 g/mol
InChI Key: FXBCCFOGARQARE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone, also known as BDQ, is a novel anti-tuberculosis drug that has shown promising results in the treatment of drug-resistant tuberculosis. BDQ has been developed by Janssen Pharmaceuticals and has received approval from the US Food and Drug Administration (FDA) for the treatment of multidrug-resistant tuberculosis (MDR-TB).

Mechanism of Action

4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone inhibits the activity of ATP synthase, an enzyme that is essential for the energy metabolism of Mycobacterium tuberculosis. By inhibiting ATP synthase, 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone disrupts the energy metabolism of the bacteria, leading to its death. 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has a unique mechanism of action compared to the existing drugs, which target the cell wall or DNA synthesis of the bacteria.
Biochemical and Physiological Effects:
4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to have a low toxicity profile in preclinical and clinical studies. 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone is metabolized by the liver and excreted in the urine. 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to have a long half-life, which allows for once-daily dosing. 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to have minimal drug-drug interactions.

Advantages and Limitations for Lab Experiments

4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has several advantages for laboratory experiments. 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has a unique mechanism of action compared to the existing drugs, which allows for the study of the energy metabolism of Mycobacterium tuberculosis. 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to have a low toxicity profile, which allows for the study of its effects on the bacteria without causing harm to the host. However, the high cost of 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone may limit its use in laboratory experiments.

Future Directions

There are several future directions for the research on 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone. One direction is to study the efficacy of 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone in combination with other drugs for the treatment of MDR-TB and XDR-TB. Another direction is to study the use of 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone in the treatment of other bacterial infections. The development of new formulations of 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone that can be administered through different routes, such as inhalation or injection, is another direction for future research. Finally, the study of the mechanism of action of 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone and its effects on the energy metabolism of Mycobacterium tuberculosis is an area of future research.

Scientific Research Applications

4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its efficacy in the treatment of MDR-TB. In clinical trials, 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has shown superior results compared to the existing drugs in treating MDR-TB. 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has also shown activity against extensively drug-resistant tuberculosis (XDR-TB). 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been included in the World Health Organization's (WHO) list of essential medicines for the treatment of MDR-TB.

properties

IUPAC Name

4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c1-9-3-4-11-12(6-17(21)20-18(11)10(9)2)13-5-15-16(7-14(13)19)23-8-22-15/h3-5,7,12H,6,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBCCFOGARQARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=CC4=C(C=C3Br)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
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4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
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4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 4
4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 5
4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 6
4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone

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